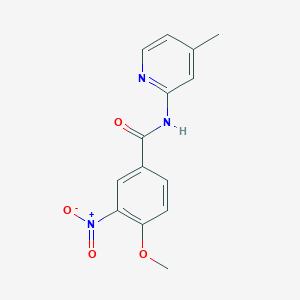

![molecular formula C18H26N2O2 B5647694 2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N-benzylacetamide](/img/structure/B5647694.png)

2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N-benzylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine compounds involves strategic methodologies such as the cyclisation of N-allyl-N′-arylacetamidines to form imidazolines, dihydroquinazolines, and dihydrobenzodiazepines, which can provide insights into the synthesis of "2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N-benzylacetamide" (Partridge & Smith, 1973). Moreover, the discovery of related compounds as potent inhibitors highlights advanced synthetic routes that could be applicable to this compound as well (Shibuya et al., 2018).

Molecular Structure Analysis

Analyzing the molecular structure of related piperidines reveals the importance of the piperidine ring and its substitutions in determining the compound's properties and reactivity. Studies have shown how modifications to the piperidine structure, such as allyl and benzyl substitutions, impact the molecular conformation and, consequently, the chemical and physical properties (Quintero et al., 2018).

Chemical Reactions and Properties

The reactivity of "2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N-benzylacetamide" can be explored through its involvement in various chemical reactions. For example, the conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes provide a pathway to synthesize substituted piperidines, which may parallel the reactivity of the compound (Johnson et al., 2002). Additionally, the preparation and characterization of related N-allyl piperidinyl benzamide derivatives underscore the significance of the allyl and benzyl groups in determining the chemical properties and potential applications of such compounds (Bi, 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and applications. Research into the crystal structures of related compounds provides insights into how substitutions on the piperidine ring influence the physical properties and stability of these molecules (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of "2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N-benzylacetamide" can be deduced from studies on related compounds, focusing on their reactivity, potential as intermediates in organic synthesis, and the influence of structural modifications on their chemical behavior. For instance, the exploration of cascade reactions and the synthesis of benzofuran-2-ylacetamides from similar precursors indicate the versatility and reactivity of these compounds, providing a foundation for understanding the chemical properties of the target compound (Gabriele et al., 2007).

Propriétés

IUPAC Name |

N-benzyl-2-[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-2-9-18(15-21)10-6-11-20(14-18)13-17(22)19-12-16-7-4-3-5-8-16/h2-5,7-8,21H,1,6,9-15H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRSAXVFTMFLJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN(C1)CC(=O)NCC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N-benzylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propanamide](/img/structure/B5647616.png)

![2-amino-4-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5647622.png)

![2-[1-(3,4-dihydro-2(1H)-isoquinolinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5647623.png)

![3-[(3R*,4S*)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5647626.png)

![2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5647635.png)

![9-[(2S)-2-amino-2-phenylacetyl]-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5647652.png)

![[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5647658.png)

![1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine](/img/structure/B5647674.png)

![3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5647676.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[2-(methylthio)benzoyl]octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5647681.png)

![2-allyl-9-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647688.png)

![4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5647692.png)